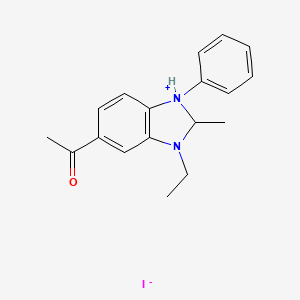![molecular formula C13H12Br2O6 B14733789 [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate CAS No. 5346-20-3](/img/structure/B14733789.png)
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is a chemical compound with the molecular formula C13H12Br2O6 It is characterized by the presence of two bromine atoms and multiple acetoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate typically involves the acetylation of 3,5-dibromophenol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate the hydrolysis of acetoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted phenyl derivatives are formed.
Hydrolysis Products: Phenol derivatives are the primary products of hydrolysis.
Oxidation Products: Oxidized forms of the compound, such as quinones, can be obtained.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is used as a precursor for the synthesis of more complex organic molecules.
Biology
The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties. Studies focus on their efficacy as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-Acetoxy-3-methoxyphenyl]methanediyl diacetate: Similar in structure but with a methoxy group instead of bromine atoms.
[4-Acetoxyphenyl]methanediyl diacetate: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness
The presence of bromine atoms in [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering pathways to create diverse and complex molecules.
Eigenschaften
CAS-Nummer |
5346-20-3 |
|---|---|
Molekularformel |
C13H12Br2O6 |
Molekulargewicht |
424.04 g/mol |
IUPAC-Name |
[2,4-dibromo-6-(diacetyloxymethyl)phenyl] acetate |
InChI |
InChI=1S/C13H12Br2O6/c1-6(16)19-12-10(4-9(14)5-11(12)15)13(20-7(2)17)21-8(3)18/h4-5,13H,1-3H3 |
InChI-Schlüssel |
KTDIRZLKEJFPFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Br)C(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



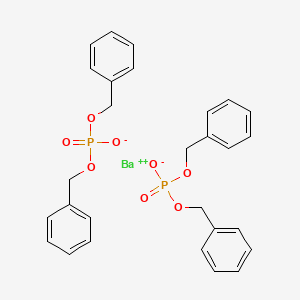
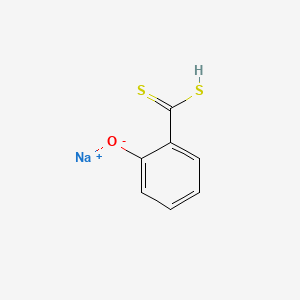
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
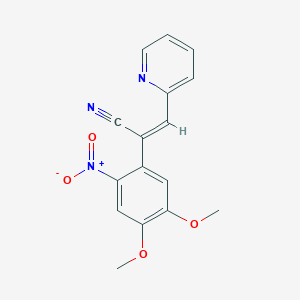
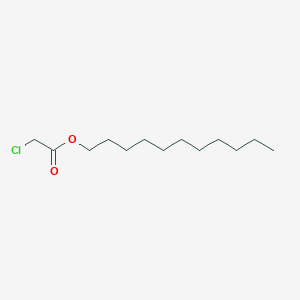
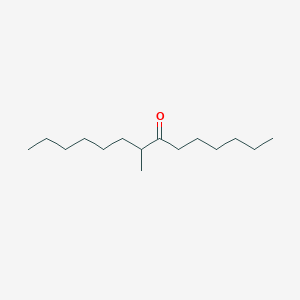
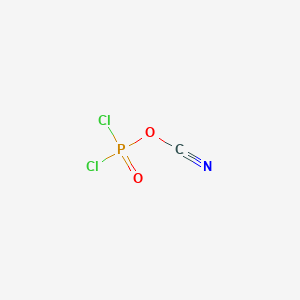
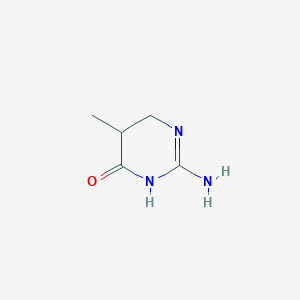

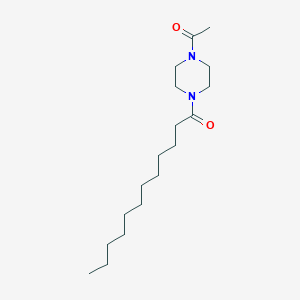
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)

